2-(3,4-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylphenoxy group, a pyrazolyl group, and an acetamide moiety
Preparation Methods
The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions. For example, the reaction of 3,4-dimethylphenol with an appropriate acylating agent can yield the dimethylphenoxy intermediate. This intermediate can then be reacted with a pyrazole derivative under conditions that facilitate the formation of the final acetamide product .
Chemical Reactions Analysis
2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis. The compound’s structure allows it to bind to these enzymes, thereby disrupting their function and leading to the death of the bacterial cells .
Comparison with Similar Compounds
2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and has different biological activities.
4-Methylpropiophenone: Used as an intermediate in organic synthesis, it has different chemical properties and applications.
2-Methoxyphenyl isocyanate: Known for its use in the protection of amino groups, it has distinct reactivity compared to the acetamide compound.
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O2/c1-15-4-7-18(8-5-15)13-24-20(10-11-22-24)23-21(25)14-26-19-9-6-16(2)17(3)12-19/h4-12H,13-14H2,1-3H3,(H,23,25) |
InChI Key |
RWUYZVOGTUTJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.